REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][O:9][C:10]1[C:15](C)=[CH:14][N+:13]([O-])=[C:12](C)[C:11]=1[CH3:19]>C(Cl)(Cl)Cl>[C:5]([O:4][CH2:1][C:2]1[C:15]([CH3:14])=[C:10]([O:9][CH3:8])[C:11]([CH3:19])=[CH:12][N:13]=1)(=[O:7])[CH3:6]
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Name
|
|
Quantity
|
215 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=[N+](C=C1C)[O-])C)C
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Name
|
|
Quantity
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290 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
shaken out three times with 250 ml of saturated sodium bicarbonate solution
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under reflux for 4 hours the solution
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
is evaporated
|
Type
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DISSOLUTION
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Details
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the residue is dissolved in 200 ml of toluene
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Type
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CUSTOM
|
Details
|
again evaporated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
is chromatographed on 400 g of silica gel with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC=C(C(=C1C)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |